![molecular formula C3H5BrO2 B1599691 1-Bromo-3-hydroxypropan-2-one CAS No. 38987-72-3](/img/structure/B1599691.png)
1-Bromo-3-hydroxypropan-2-one
Overview
Description
1-Bromo-3-hydroxypropan-2-one, also known as 1-Bromo-3-hydroxyacetone, is an organic compound with the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-Bromo-3-hydroxypropan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromo-1,2-dihydroxypropane with an oxidizing agent . Another method includes the bromination of 3-hydroxypropan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Industrial production methods often involve the use of thiourea and ethanol under reflux conditions to achieve high yields .
Chemical Reactions Analysis
1-Bromo-3-hydroxypropan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common reagents used in these reactions include phosphorus tribromide (PBr3), ammonium bromide, and various reducing agents like sodium borohydride (NaBH4) . Major products formed from these reactions include bromoquinolines, bromoflavones, and other halogenated compounds .
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-3-hydroxypropan-2-one has the molecular formula CHBrO and is characterized by the presence of a bromine atom and a hydroxyl group on a propanone backbone. Its structure is pivotal in determining its reactivity and applications in synthetic chemistry.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting specific biological pathways.
Case Studies:
- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this bromo-hydroxy ketone were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, particularly in the formation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
Synthetic Routes:
- Formation of β-Lactams: this compound has been employed in the synthesis of bicyclic β-lactams through radical cyclization processes. These β-lactams are crucial in developing new antibiotics .
Material Science
In materials science, this compound is explored for its potential use in creating polymers and other materials with enhanced properties.
Applications:
- Polymerization Reactions: The compound can act as a functional monomer in polymerization reactions, contributing to the development of novel materials with specific mechanical or thermal properties .
Toxicological Profile
While exploring its applications, it is essential to consider the toxicological aspects of this compound. Studies indicate that exposure can lead to neurotoxic effects; thus, safety measures should be prioritized during its handling .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 1-Bromo-3-hydroxypropan-2-one involves its reactivity with nucleophiles due to the presence of the electrophilic bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, thereby affecting their function. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
1-Bromo-3-hydroxypropan-2-one can be compared with similar compounds such as 1-Bromo-2-hydroxypropan-3-one and 1-Bromo-3-hydroxybutan-2-one. While these compounds share similar functional groups, this compound is unique due to its specific reactivity and the stability of its intermediates. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications.
Similar Compounds
- 1-Bromo-2-hydroxypropan-3-one
- 1-Bromo-3-hydroxybutan-2-one
- 3-Bromo-1-hydroxypropan-2-one
Biological Activity
1-Bromo-3-hydroxypropan-2-one, also known as bromohydroxyacetone, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
This compound has the following chemical structure:
- Molecular Formula : C₃H₇BrO₂
- Molar Mass : 155.99 g/mol
- CAS Number : 5984-23-4
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.
Toxicity Studies
Toxicity assessments have shown that this compound exhibits significant toxic effects in various biological systems:
- In Vitro Studies :
- In Vivo Studies :
Genotoxicity
Genotoxicity studies have revealed mixed results regarding the mutagenic potential of this compound:
- Bacterial Mutagenicity :
- Chromosomal Aberrations :
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Hepatotoxicity :
- Mutagenicity Assessment :
Research Findings Summary Table
Properties
IUPAC Name |
1-bromo-3-hydroxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-1-3(6)2-5/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJXCJWMUNNDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471592 | |
Record name | 1-Bromo-3-hydroxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-72-3 | |
Record name | 1-Bromo-3-hydroxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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